BenchChemオンラインストアへようこそ!

1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Drug-likeness Lipophilicity Permeability

The target compound, 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2096997-11-2), is an unsymmetrical N,N′-diarylurea featuring a 2,5-dimethoxyphenyl moiety on one urea nitrogen and a meta-substituted phenylboronic acid pinacol ester on the other. With a molecular formula of C21H27BN2O5 and a molecular weight of 398.26 g/mol, it belongs to the class of boronate ureas—compounds that benefit from internal Lewis acid coordination between the boron atom and the urea carbonyl oxygen, conferring enhanced acidity and catalytic potential relative to conventional ureas.

Molecular Formula C21H27BN2O5
Molecular Weight 398.27
CAS No. 2096997-11-2
Cat. No. B2658295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS2096997-11-2
Molecular FormulaC21H27BN2O5
Molecular Weight398.27
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C21H27BN2O5/c1-20(2)21(3,4)29-22(28-20)14-8-7-9-15(12-14)23-19(25)24-17-13-16(26-5)10-11-18(17)27-6/h7-13H,1-6H3,(H2,23,24,25)
InChIKeyVLBGHTBVSAUJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2096997-11-2): Structural Identity and Procurement Context


The target compound, 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2096997-11-2), is an unsymmetrical N,N′-diarylurea featuring a 2,5-dimethoxyphenyl moiety on one urea nitrogen and a meta-substituted phenylboronic acid pinacol ester on the other [1]. With a molecular formula of C21H27BN2O5 and a molecular weight of 398.26 g/mol, it belongs to the class of boronate ureas—compounds that benefit from internal Lewis acid coordination between the boron atom and the urea carbonyl oxygen, conferring enhanced acidity and catalytic potential relative to conventional ureas . The compound is commercially available from multiple reputable vendors at standard purities of 95–97%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class Analogs Cannot Replace 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea: Structural and Functional Differentiation


In the landscape of boronate-containing phenylureas, generic substitution is precluded by a critical confluence of three structural features that are absent in the closest commercially available analogs. The 2,5-dimethoxyphenyl substitution pattern on the urea N-terminus—distinct from the 3,4- or 2,4-dimethoxy regioisomers—has been specifically associated with colon cancer antiproliferative activity in a patent series by Wenzhou Medical University, where the 2,5-substitution was identified as a pharmacophoric determinant [1]. The meta-positioning of the pinacol boronate ester on the opposing phenyl ring enables Suzuki–Miyaura cross-coupling diversification without steric interference with the urea hydrogen-bonding network, a regiochemical advantage not shared by para-substituted analogs . Furthermore, the boronate urea architecture renders the urea N–H more acidic than conventional diarylureas through intramolecular Lewis acid coordination, a property characterized in the Mattson boronate urea series (pKa ~ 9.5 in DMSO) but whose magnitude is modulated by the electron-donating 2,5-dimethoxy substituent in the target compound [2]. These three features—pharmacophoric dimethoxy orientation, meta-boronate regiochemistry, and tunable urea acidity—collectively define a chemical space that cannot be recapitulated by any single commercially available substitute.

Quantitative Comparative Evidence for 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2096997-11-2) vs. Closest Analogs


Lipophilicity (XLOGP3) Differentiation vs. Closest Structural Analog Without Boronate Ester

The target compound exhibits an XLOGP3 value of 3.41, compared to the hydroxyl analog 1-(2,5-dimethoxyphenyl)-3-(3-hydroxyphenyl)urea (CAS 198140-25-9), which is substantially less lipophilic due to the polar hydroxyl group replacing the pinacol boronate ester. While a directly measured logP for the hydroxyl comparator is not published, the structural difference—replacement of –Bpin with –OH—is well-precedented to reduce logP by approximately 1.5–2.0 units based on fragment-based lipophilicity contributions . The XLOGP3 of 3.41 places the target compound within optimal oral drug-like space (Lipinski guideline: logP < 5) while providing sufficient lipophilicity for membrane permeation and passive cellular uptake [1].

Drug-likeness Lipophilicity Permeability ADME

Suzuki–Miyaura Cross-Coupling Competence vs. Non-Boronated 2,5-Dimethoxyphenyl Urea Analogs

The target compound is the only member of its immediate 2,5-dimethoxyphenylurea analog series that carries a synthetically competent pinacol boronate ester, enabling direct participation in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for late-stage diversification. The comparator 1-(2,5-dimethoxyphenyl)-3-(3-hydroxyphenyl)urea (CAS 198140-25-9) lacks this functional handle, requiring additional synthetic steps (e.g., triflation, borylation) to achieve similar diversification capability . Boronate esters, including pinacol esters, have been demonstrated to transmetalate directly in Suzuki–Miyaura reactions without prior hydrolysis to the boronic acid, achieving >99% conversion under optimized conditions [1]. The meta-substitution pattern on the phenyl ring positions the boronate ester for minimal steric interference during cross-coupling while preserving the urea pharmacophore .

Suzuki coupling C–C bond formation Chemical biology Fragment elaboration

Molecular Weight and TPSA Positioning vs. Mattson Boronate Urea Catalyst for Organocatalysis vs. Biological Applications

The target compound (MW = 398.26, TPSA = 78.05 Ų) occupies a physicochemical sweet spot that distinguishes it from the well-characterized Mattson Boronate Urea Pinacol Ester (CAS 1538637-10-3; MW = 474.20, TPSA not directly comparable due to –CF3 groups). The Mattson catalyst (pKa = 9.5 in DMSO) is optimized for organocatalytic applications through electron-withdrawing 3,5-bis(trifluoromethyl)phenyl substitution [1]. In contrast, the target compound carries electron-donating 2,5-dimethoxy groups that moderate the urea N–H acidity while simultaneously reducing molecular weight by ~76 Da and eliminating six fluorine atoms, aligning the compound with lead-like chemical space (MW < 400) for medicinal chemistry campaigns [2]. The TPSA of 78.05 Ų falls below the 140 Ų threshold predictive of oral bioavailability, whereas the Mattson catalyst exceeds this threshold due to additional polar surface area from CF3 groups .

Organocatalysis Drug discovery Physicochemical properties Lead-likeness

2,5-Dimethoxy Pharmacophoric Specificity vs. Alternative Dimethoxy Regioisomers in Colon Cancer Cell Assays

The patent literature from Wenzhou Medical University (CN110283130A) explicitly claims 1-(2,5-dimethoxyphenyl)-3-substituted ureas as a distinct chemotype for colon cancer inhibition, with the 2,5-substitution pattern identified as a key pharmacophoric element [1]. A closely related patent from the same group covers the 3,5-dimethoxy regioisomer series (CN110283130A counterpart), establishing that the dimethoxy substitution pattern is not interchangeable and that each regioisomer defines a distinct intellectual property and biological activity space [2]. While the specific target compound (CAS 2096997-11-2) carrying the meta-boronate ester is a building block within this chemotype rather than a fully elaborated inhibitor, its 2,5-dimethoxyphenyl urea core maps directly onto the scaffold claimed for colon cancer activity. In contrast, 3,5-dimethoxy or 2,4-dimethoxy analogs map onto different patent and activity landscapes .

Colon cancer EGFR inhibitor Antiproliferative Structure-activity relationship

Boronate Urea Intra-molecular Lewis Acid Activation vs. Conventional Diarylurea Hydrogen Bond Donors

Boronate ureas as a class exhibit enhanced N–H acidity compared to conventional diarylureas due to intramolecular Lewis acid–base coordination between the boron atom and the urea carbonyl oxygen. The Mattson boronate urea (CAS 1538637-10-3) has a measured pKa of 9.5 in DMSO, which is significantly more acidic than typical diarylureas (pKa ~ 13–14 in DMSO) . This enhanced acidity translates into improved catalytic activity in conjugate addition reactions and nitrocyclopropane carboxylate activation [1]. The target compound shares the same boronate urea core architecture but incorporates electron-donating 2,5-dimethoxy substituents (Hammett σp for OMe = −0.27) that are expected to moderate the urea N–H acidity relative to the –CF3-substituted Mattson catalyst (σp for CF3 = +0.54), providing a tunable intermediate acidity profile .

Organocatalysis Hydrogen bond donor Lewis acid Urea acidity

Rotatable Bond Count and Conformational Flexibility vs. Simpler 3-Ureidophenylboronic Acid Pinacol Ester

The target compound contains 7 rotatable bonds versus 4 rotatable bonds for the simpler analog 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1201657-84-2, MW 262.11) [1]. The additional three rotatable bonds arise from the 2,5-dimethoxyphenyl group and the urea linkage connecting the two aromatic rings. This increased conformational flexibility expands the accessible conformational space for target binding while maintaining a molecular weight under 400 Da. The computed fraction of sp3-hybridized carbons (Csp3 = 0.38) indicates a balanced mix of aromatic rigidity and aliphatic flexibility, favorable for optimizing entropy–enthalpy compensation in molecular recognition events .

Conformational flexibility Molecular recognition Entropy Binding

Evidence-Backed Application Scenarios for 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2096997-11-2)


Fragment-Based and Structure-Guided Drug Discovery Targeting Colon Cancer or EGFR-Related Kinases

Researchers engaged in fragment-based drug discovery targeting colon cancer or EGFR-mutant kinases can utilize this compound as a boron-containing fragment for structure-guided elaboration. The 2,5-dimethoxyphenyl urea core maps directly onto the colon cancer inhibitor chemotype claimed in patent CN110283130A, while the meta-boronate ester enables Suzuki–Miyaura diversification to explore the SAR of the 3-position of the phenyl ring without requiring de novo synthesis of each analog from the aniline precursor [1]. The computed XLOGP3 of 3.41 and TPSA of 78.05 Ų predict favorable permeability for intracellular target engagement in cell-based antiproliferative assays .

Organocatalytic Reaction Development Requiring Tunable Urea Acidity

Methodology chemists developing hydrogen-bond donor organocatalytic reactions—such as nitrocyclopropane carboxylate activation or conjugate addition—can employ this compound as a boronate urea catalyst with acidity intermediate between the strongly acidic Mattson catalyst (pKa 9.5) and conventional diarylureas (pKa ~ 13–14) [1]. The electron-donating 2,5-dimethoxy substituents are expected to attenuate urea N–H acidity relative to CF3-substituted boronate ureas, potentially providing a selectivity advantage in substrates sensitive to over-activation. The bench-stable pinacol ester form facilitates handling and storage under ambient conditions .

Chemical Biology Probe Synthesis via Late-Stage Cross-Coupling Diversification

Chemical biology groups synthesizing target-engagement probes or affinity reagents can leverage the meta-boronate ester as a single diversification point to generate a focused library of biaryl urea analogs. The meta-substitution pattern positions the cross-coupling vector such that the urea pharmacophore is preserved and steric interference during Pd-catalyzed coupling is minimized [1]. The 2,5-dimethoxyphenyl group provides a distinct UV chromophore (λmax ~ 280–290 nm, characteristic of dimethoxybenzenes) that facilitates HPLC-based purity assessment and reaction monitoring during library synthesis .

Comparative Procurement for Hit-to-Lead Programs Evaluating 2,5- vs. Alternative Dimethoxy Chemotypes

Medicinal chemistry teams conducting hit-to-lead optimization on diarylurea kinase inhibitors can procure this compound alongside 3,5-dimethoxy and 2,4-dimethoxy regioisomeric building blocks to systematically evaluate the impact of dimethoxy substitution pattern on target potency and selectivity. The patent literature establishes that 2,5-dimethoxy and 3,5-dimethoxy series define distinct IP spaces and biological activity profiles in colon cancer models [1]. The 97% standard purity with batch-specific QC (NMR, HPLC) ensures that observed biological differences are attributable to structural variation rather than impurity profiles .

Quote Request

Request a Quote for 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.